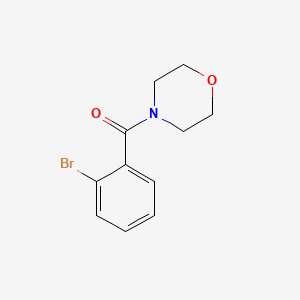
2-甲基环庚酮
描述
2-Methylcycloheptanone is a natural product found in Nepeta racemosa with data available.
科学研究应用
生物医学器械和生物器械
2-甲基环庚酮在生物医学器械的开发中具有潜在的应用。 它的结构特性可用于创造生物相容性表面,防止非特异性蛋白质吸附,这对与血液或组织等生物实体接触的器械至关重要 .
药物研究
在药物研究中,2-甲基环庚酮可用作药物分子中的溶剂或结构基序。 它的理化性质,如沸点和溶解度,会影响候选药物的药代动力学 .
环境科学
该化合物在环境科学中的作用可能与其与其他化学物质的相互作用及其潜在的生物降解性有关。 它可以作为研究环酮类环境归宿的模型化合物 .
材料科学
2-甲基环庚酮可能参与新型材料的合成,可能作为前体或反应溶剂。 它的化学稳定性和溶剂性质使其适用于材料科学应用 .
生物工程
在生物工程中,2-甲基环庚酮可用于生物相容性材料的合成。 它与各种试剂的反应性可以用来创造具有所需特性的材料,用于医疗植入物或组织工程 .
药物发现
这种化合物可能在药物发现过程中发挥作用,特别是在先导化合物识别和优化早期阶段。 它的结构可以是药效团模型的一部分,或者用于分子对接研究以预测与生物靶标的相互作用 .
化学研究
2-甲基环庚酮是有机合成过程中作为试剂或催化剂的宝贵化合物。 它的反应性可以用来创造各种化学结构 .
分析化学
在分析化学中,2-甲基环庚酮可用作色谱和质谱中的标准或参考化合物。 它独特的谱学性质使其可用于识别和定量类似的化合物 .
安全和危害
作用机制
Pharmacokinetics
Some properties can be inferred from its chemical structure . For instance, it has a relatively low molecular weight (126.196 Da ), which may facilitate absorption and distribution. Its logP value is 1.82 , suggesting it has moderate lipophilicity, which could influence its absorption and distribution as well. It’s also worth noting that it has a boiling point of 184.9±8.0 °C at 760 mmHg , which could impact its stability and thus its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and pH can affect the stability and activity of a compound. For instance, 2-Methylcycloheptanone has a boiling point of 184.9±8.0 °C at 760 mmHg , suggesting that it could be volatile at high temperatures. Additionally, its solubility in water is estimated to be 1741 mg/L at 25 °C , indicating that it could be
生化分析
Biochemical Properties
2-Methylcycloheptanone plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These enzymes catalyze the hydroxylation of 2-Methylcycloheptanone, leading to the formation of more hydrophilic metabolites that can be easily excreted from the body . Additionally, 2-Methylcycloheptanone can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively
Cellular Effects
2-Methylcycloheptanone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain transcription factors, leading to changes in gene expression . This compound can also modulate cell signaling pathways by interacting with specific receptors on the cell surface, thereby influencing cellular responses to external stimuli. Furthermore, 2-Methylcycloheptanone impacts cellular metabolism by altering the activity of key metabolic enzymes, which can lead to changes in the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of 2-Methylcycloheptanone involves its binding interactions with various biomolecules. It acts as a substrate for cytochrome P450 enzymes, which catalyze its oxidation to form hydroxylated metabolites . This process involves the insertion of an oxygen atom into the carbon-hydrogen bond of 2-Methylcycloheptanone, resulting in the formation of an alcohol group. Additionally, 2-Methylcycloheptanone can inhibit or activate certain enzymes by binding to their active sites, thereby modulating their activity . These interactions are essential for understanding the compound’s effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylcycloheptanone can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a half-life of several hours . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of various by-products. Long-term studies have indicated that 2-Methylcycloheptanone can have sustained effects on cellular function, including alterations in gene expression and enzyme activity . These findings highlight the importance of considering temporal factors when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of 2-Methylcycloheptanone vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant harm . At higher doses, 2-Methylcycloheptanone can induce toxic effects, including liver damage and oxidative stress . These findings suggest that there is a threshold dose above which the compound’s adverse effects become pronounced. Understanding the dosage effects is crucial for determining the safe and effective use of 2-Methylcycloheptanone in various applications.
Metabolic Pathways
2-Methylcycloheptanone is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Methylcycloheptanone to form hydroxylated metabolites, which are further conjugated with glucuronic acid or sulfate to increase their solubility . This process facilitates the excretion of the metabolites from the body. Additionally, 2-Methylcycloheptanone can undergo reduction and hydrolysis reactions, leading to the formation of various intermediate compounds . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Methylcycloheptanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach various intracellular compartments . Once inside the cell, 2-Methylcycloheptanone can bind to cytoplasmic proteins, which facilitate its transport to specific organelles . This distribution pattern is crucial for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
2-Methylcycloheptanone is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by specific targeting signals and post-translational modifications that direct the compound to these compartments . In the mitochondria, 2-Methylcycloheptanone can interact with enzymes involved in energy production, thereby influencing cellular metabolism . Understanding the subcellular localization of 2-Methylcycloheptanone is essential for elucidating its biochemical properties and potential therapeutic applications.
属性
IUPAC Name |
2-methylcycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-5-3-2-4-6-8(7)9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMAFOTXGNYBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337586, DTXSID80870804 | |
| Record name | 2-Methylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylcycloheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-56-9 | |
| Record name | 2-Methylcycloheptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 2-methylcycloheptanone and its derivatives?
A1: Several methods exist for synthesizing 2-methylcycloheptanone and its derivatives. One approach involves the ring expansion of cyclohexanone derivatives. For instance, reacting a 4-substituted cyclohexanone with diazoethane can yield cis and trans isomers of 5-substituted 2-methylcycloheptanones. [] Another method utilizes the reaction of propargyl alcohol derivatives with ketones under acidic conditions. This approach enables the regioselective synthesis of various substituted bicyclic enones, including those derived from 2-methylcycloheptanone. []
Q2: How does the position of the methyl group in 2-methylcycloheptanone influence its reactivity?
A2: The position of the methyl group significantly affects the fragmentation pattern of 2-methylcycloheptanone under mass spectrometry conditions. Research shows that the mass spectrometric fragmentation pathway of 2-methylcycloheptanone, leading to the loss of a C2H4O molecule ([M-C2H4O]+), is more intricate compared to the analogous process in cycloheptanone. This complexity arises from the influence of the methyl group on the hydrogen transfer and rearrangement steps during the fragmentation process. []
Q3: Are there any notable photochemical reactions of 2-methylcycloheptanone derivatives?
A4: Yes, 2-cyano-2-methylcycloheptanone (1) undergoes intriguing photochemical transformations. When irradiated in methanol, it yields three products: two isomeric enals (3a and 3b) and a novel ring expansion product (4). Interestingly, irradiation in aqueous dioxane leads to the formation of a cyclic imide (6) in a moderate yield. [] These reactions highlight the potential of 2-methylcycloheptanone derivatives as substrates in photochemical synthesis.
Q4: Have there been any studies on unexpected byproducts during the synthesis or reactions of 2-methylcycloheptanone?
A5: Indeed, a study has identified a borate ester as a side product during the sodium borohydride reduction of 2-methylcycloheptanone. [] This finding emphasizes the importance of considering potential side reactions and characterizing reaction products thoroughly, even in seemingly straightforward transformations.
Q5: What are the potential applications of 2-methylcycloheptanone and its derivatives in organic synthesis?
A6: The diverse reactivity of 2-methylcycloheptanone and its derivatives makes them valuable building blocks in organic synthesis. They serve as precursors to various bicyclic compounds, including those with potential applications in fragrance and pharmaceutical industries. For instance, the synthesis of dl-nootkatone, a grapefruit flavoring agent, demonstrates the utility of 2-methylcycloheptanone in constructing complex natural product scaffolds. [] Further research exploring the reactivity and functionalization of these compounds could lead to the discovery of novel applications in different fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
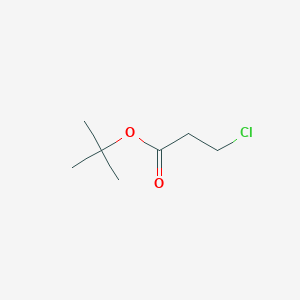
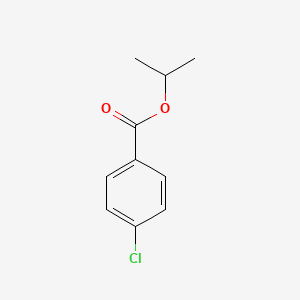
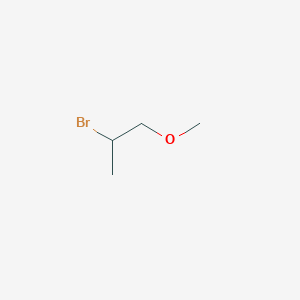
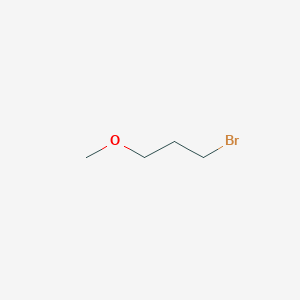
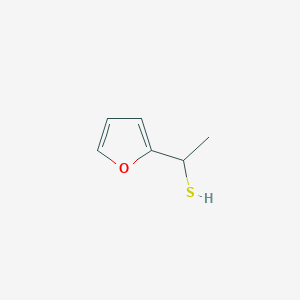


![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)

